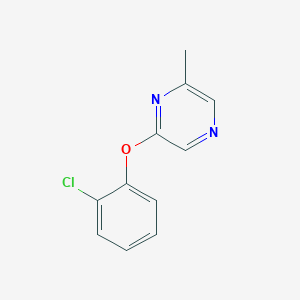
2-(4-chloro-3-methylphenoxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-chloro-3-methylphenoxy)pyrazine” is a chemical compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . It also contains a phenoxy group and a methyl group . This compound is related to phenoxy herbicides, which are widely used in agriculture .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis of pyrazine-based molecules has also been discussed .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its IUPAC name. It contains a pyrazine ring, a phenoxy group, and a methyl group . The exact 3D structure would need to be determined experimentally or calculated using computational chemistry methods.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)pyrazine has been found to have a variety of scientific research applications. It has been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects. It has also been used in the investigation of the structure-activity relationships of compounds, as well as in the study of the metabolism and pharmacokinetics of drugs. In addition, this compound has been used in the study of the pharmacodynamics of drugs, as well as in the study of the pharmacological effects of drugs.
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)pyrazine has been found to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, blood clotting, and the regulation of blood pressure. By inhibiting the activity of COX, this compound can reduce the production of prostaglandins and thus reduce inflammation and other associated physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-platelet effects. In addition, this compound has been found to have anti-cancer and anti-viral effects. Furthermore, this compound has been found to have a variety of effects on the cardiovascular system, including the inhibition of platelet aggregation and the inhibition of the renin-angiotensin system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3-methylphenoxy)pyrazine has a number of advantages and limitations for use in lab experiments. One of the main advantages is its high solubility in a variety of solvents, which makes it easy to use in a variety of experiments. In addition, this compound is relatively stable and has a long shelf life, making it an ideal compound for use in long-term experiments. However, this compound is also toxic and can be irritating to the skin and eyes, so it should be handled with care.
Zukünftige Richtungen
2-(4-chloro-3-methylphenoxy)pyrazine has a variety of potential future applications in scientific research. One potential area of research is the development of new drugs that target the COX enzyme and its associated pathways. In addition, this compound could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the structure-activity relationships of compounds. Furthermore, this compound could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the metabolism of drugs. Finally, this compound could be used in the development of new drugs for the treatment of a variety of diseases and conditions.
Synthesemethoden
2-(4-chloro-3-methylphenoxy)pyrazine can be synthesized in a variety of ways. One of the most common methods is the reaction of 4-chloro-3-methylphenol with hydrazine hydrate. This reaction is carried out in a solvent, such as ethanol or methanol, and yields the desired product in high yields. Other methods for the synthesis of this compound include the reaction of 4-chloro-3-methylphenol with hydrazine hydrate in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, as well as the reaction of 4-chloro-3-methylphenol with hydrazine hydrate in the presence of a reducing agent, such as sodium borohydride.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJYJNLWAUDVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)
![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)
![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)
![N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442408.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442410.png)
![5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442415.png)


![N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442435.png)
![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)
![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)